N-propan-2-yl-2-pyrazol-1-ylacetamide
Description
Significance of Pyrazole-Containing Scaffolds in Medicinal Chemistry and Chemical Biology
Pyrazole (B372694), a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. mdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. This adaptability has led to the incorporation of the pyrazole scaffold into numerous approved drugs, solidifying its status as a "privileged scaffold" in drug design. mdpi.commdpi.com
Prevalence and Research Focus on Acetamide (B32628) Derivatives in Bioactive Compounds
The acetamide group, characterized by the -NHC(=O)CH₃ functional group, is a common feature in a multitude of bioactive compounds. Its ability to form hydrogen bonds allows for strong interactions with biological targets such as enzymes and receptors. This characteristic is often exploited in the design of enzyme inhibitors and other therapeutic agents. researchgate.net The prevalence of the acetamide moiety in both natural products and synthetic drugs underscores its importance in establishing the desired pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov
Research Context of N-propan-2-yl-2-pyrazol-1-ylacetamide within Heterocyclic Chemistry
Within the broader field of heterocyclic chemistry, the synthesis and study of compounds that integrate multiple pharmacophoric elements, such as this compound, is a key area of focus. The strategic combination of a pyrazole ring and an acetamide side chain is a deliberate design choice aimed at creating novel molecules with potentially enhanced or unique biological activities. Research in this area often involves the development of efficient synthetic routes to create libraries of related compounds for biological screening. mdpi.com
Historical Development of Pyrazole and Acetamide Research Leading to Contemporary Analogues
The journey to the development of complex molecules like this compound is built upon a rich history of research into its fundamental components. The term "pyrazole" was first introduced by Ludwig Knorr in 1883. nih.govmdpi.com Since then, extensive research has been dedicated to the synthesis and functionalization of the pyrazole ring. Similarly, the study of acetamides has a long history, with their biological significance being recognized over many decades of medicinal chemistry research. The convergence of these two research streams has paved the way for the creation of sophisticated contemporary analogues that are now being explored for their therapeutic potential.
Scope and Objectives of Research on this compound
The primary objective of research centered on this compound is to elucidate its potential as a bioactive agent. This involves a multi-pronged approach that includes:
Chemical Synthesis and Characterization: Developing efficient and scalable synthetic methods to produce the compound and its analogues. Thorough characterization using modern analytical techniques is essential to confirm the structure and purity of the synthesized molecules.
Biological Evaluation: Screening the compound for a range of biological activities. This could involve in vitro assays to determine its effect on specific enzymes or cell lines, followed by in vivo studies in animal models.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect its biological activity. This knowledge is crucial for optimizing the compound's properties.
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2)10-8(12)6-11-5-3-4-9-11/h3-5,7H,6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINNMHZWFXRCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Ligand Design Principles for N Propan 2 Yl 2 Pyrazol 1 Ylacetamide Analogues
Systematic Elucidation of Structural Determinants Influencing Biological Recognition
The biological recognition of N-propan-2-yl-2-pyrazol-1-ylacetamide analogues is governed by three primary structural components:
The Pyrazole (B372694) Ring: This five-membered aromatic heterocycle often serves as a central scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring itself can engage in π-π stacking interactions with aromatic residues in a biological target. nih.gov The pyrazole ring's lipophilicity also contributes to the molecule's ability to cross cellular membranes. nih.gov
The N-propan-2-yl Group: This terminal alkyl group often fits into a hydrophobic pocket of the target protein. Its size, shape, and lipophilicity are key determinants of binding affinity.
SAR studies on related pyrazole carboxamides have demonstrated that potent biological activity often requires a specific combination of substituents across these three regions. For example, in a series of pyrazole derivatives targeting the cannabinoid CB1 receptor, potent antagonism required a para-substituted phenyl ring at the pyrazole C5 position, a carboxamide group at C3, and a 2,4-dichlorophenyl substituent at the N1 position. nih.govelsevierpure.com This highlights how the interplay of substituents on the pyrazole core and the nature of the amide group are crucial for activity.
Impact of N-propan-2-yl Substitution on Conformational Landscape and Biological Interaction
The N-propan-2-yl (isopropyl) group, while seemingly simple, has a profound impact on the molecule's properties. As a branched alkyl group, it is bulkier than a linear propyl group, which can influence the molecule's conformational freedom.
Conformational Restriction: The steric bulk of the isopropyl group can restrict rotation around the adjacent nitrogen-carbon bond of the acetamide (B32628) linker. This may lock the molecule into a more limited set of conformations, which can be advantageous if one of these conformations is the bioactive one, leading to higher potency and selectivity. slideshare.net However, it can also be detrimental if it prevents the molecule from adopting the optimal shape for binding.
Hydrophobic Interactions: The isopropyl group contributes to the molecule's lipophilicity, facilitating hydrophobic interactions with nonpolar regions of a target's binding site. In some kinase inhibitors, an alkyl or cycloalkyl group attached near the pyrazole moiety is necessary to achieve optimal potency. nih.gov
Activity Modulation: The choice of N-alkyl substituent can be critical. In one study on pyrazole sulfonamides, linear alkyl chains (like n-butyl or n-hexyl) on a connected phenyl ring resulted in more potent inhibitors compared to branched substituents like isopropyl. acs.org This suggests that the specific shape and fit within a hydrophobic pocket are determining factors for activity. Design strategies for other compounds have involved transforming flexible N-isopropyl groups into more rigid cyclic amines to enhance potency and reduce metabolic breakdown. acs.org
Role of the Pyrazole Ring System in Ligand-Target Interactions
The pyrazole ring is a privileged scaffold in medicinal chemistry, largely due to its versatile interaction capabilities and metabolic stability. researchgate.net
The aromatic nature of the pyrazole ring allows it to participate in π-π stacking or π-cation interactions with corresponding amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov Furthermore, the two adjacent nitrogen atoms confer unique properties. The N1 nitrogen (bearing the substituent) is typically pyrrole-like, while the N2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor. nih.gov This dual functionality allows the pyrazole ring to anchor the ligand within the binding pocket through a network of specific interactions. nih.gov
In many active compounds, the pyrazole ring acts as a bioisostere for a phenyl ring, improving properties like solubility and lipophilicity while maintaining or enhancing binding. nih.gov In some contexts, an unsubstituted pyrazole ring is essential for activity; any substitution can lead to a loss of selective inhibition, indicating its critical role in direct interactions with the target. nih.gov
Modifying the pyrazole ring with various substituents is a primary strategy for modulating the activity, selectivity, and pharmacokinetic properties of analogues. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its target.
Research on various pyrazole carboxamide series has yielded key insights:
Aryl Substituents: The addition of phenyl groups, often with specific substitution patterns (e.g., para-chloro, para-iodo, or 2,4-dichloro), is a common feature in potent pyrazole-based ligands. These groups can occupy adjacent hydrophobic pockets and contribute significantly to binding affinity. nih.govelsevierpure.com
Alkyl Substituents: Small alkyl groups like methyl can also influence activity. For instance, a methyl group at the C4 position of the pyrazole ring was present in the lead compound SR141716A. nih.govacs.org
Halogenation: Introducing halogens can alter the electronic nature of the ring and provide additional points of interaction (halogen bonds), potentially increasing potency.
The following table summarizes findings from SAR studies on related pyrazole carboxamide analogues, demonstrating the impact of pyrazole substituents on biological activity.
| Base Scaffold | Position of Substitution | Substituent | Observed Effect on Activity |
| Pyrazole-3-carboxamide | C5 | p-chlorophenyl | Potent CB1 receptor antagonism nih.govelsevierpure.com |
| Pyrazole-3-carboxamide | C5 | p-iodophenyl | Increased potency over p-chlorophenyl nih.govelsevierpure.com |
| Pyrazole-3-carboxamide | N1 | 2,4-dichlorophenyl | Essential for potent CB1 antagonism nih.govelsevierpure.com |
| Pyrazole-4-carboxamide | N1 & C3 | Trifluoromethyl (CF3) | High fungicidal activity in certain series nih.gov |
For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers. nih.gov The position of the 2-acetamide group in this compound is therefore critical. Attaching the side chain to the N1 position dictates a specific spatial orientation of the rest of the molecule relative to the pyrazole ring's C3, C4, and C5 positions and the N2 atom.
This regiochemistry has profound implications for SAR:
Orientation of Substituents: The N1-substitution pattern orients the C5 substituent and the N2 lone pair in a fixed direction. If the N2 nitrogen's lone pair is a key hydrogen bond acceptor, or if a bulky substituent at C5 must fit into a specific pocket, the N1-regioisomer will have a drastically different binding mode than its N2 counterpart.
Synthetic Accessibility: Synthesizing a single, desired regioisomer can be a challenge, as reactions often produce a mixture of N1 and N2 alkylated products. nih.govmdpi.com The ratio of these products depends on both steric and electronic factors of the pyrazole substituents and the reaction conditions. nih.gov Developing regioselective synthetic methods is therefore a key aspect of optimizing these derivatives.
Influence of the Acetamide Linker on Overall Compound Activity
Hydrogen Bonding: The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor (e.g., an amide backbone N-H or a side chain of residues like arginine, serine, or tyrosine) in the target protein. This interaction can be a key anchoring point for the entire molecule.
Conformational Rigidity: The amide bond has a partial double-bond character, making it planar and restricting rotation. researchgate.net This reduces the flexibility of the linker, helping to pre-organize the molecule for binding and reducing the entropic penalty upon interaction with the target. This planarity results in distinct cis and trans isomers, with the trans conformation generally being more stable. scielo.br The energetic barrier to rotation can lead to the presence of multiple rotamers in solution, which can influence biological recognition. researchgate.net
Length and Spacing: The two-atom chain of the acetamide linker (-CH₂-C(=O)-) provides a specific distance and angular relationship between the pyrazole ring and the N-propan-2-yl group. This spacing is often optimal for bridging two distinct binding subpockets on a target protein. Linker technology is a critical component of drug design, as it controls solubility, stability, and the proper positioning of pharmacophoric elements. nih.gov
Studies of (1H-pyrazol-4-yl)acetamide antagonists have shown that the acetamide moiety is a core structural feature, and modifications around it are part of lead optimization strategies to enhance potency and pharmacokinetic properties. researchgate.net
Rational Design Strategies for Optimizing this compound Derivatives
Based on the SAR principles elucidated above, several rational design strategies can be employed to optimize the biological activity of this compound derivatives.
Systematic Modification of Pyrazole Substituents: A primary strategy involves synthesizing analogues with diverse substituents at the C3, C4, and C5 positions of the pyrazole ring. Guided by computational modeling and existing SAR data, substitutions with groups that vary in size, electronics (electron-donating vs. electron-withdrawing), and hydrogen bonding potential can be explored to probe for beneficial interactions with the target. nih.gov
Exploration of the N-Alkyl Group: The N-propan-2-yl group can be systematically modified to explore the steric and hydrophobic limits of its corresponding binding pocket. This includes:
Varying alkyl chain length and branching (e.g., comparing isopropyl with n-propyl, isobutyl, or cyclopentyl). acs.org
Introducing cyclic structures (e.g., cyclopropyl, cyclohexyl) to add rigidity and explore conformational constraints. acs.org
Incorporating polar functional groups if the pocket shows potential for hydrogen bonding.
Linker Modification: While maintaining the core acetamide, its properties can be subtly altered. This could involve introducing methyl groups on the methylene (B1212753) bridge (-CH(CH₃)-) to restrict conformation or exploring bioisosteric replacements for the amide bond that retain its key geometric and hydrogen-bonding features but may offer improved metabolic stability.
Scaffold Hopping and Bioisosteric Replacement: The central pyrazole ring could be replaced with other five- or six-membered heterocycles (e.g., imidazole, triazole, pyridine) to explore alternative interaction patterns and potentially discover novel intellectual property. researchgate.net This strategy aims to retain the key pharmacophoric features while altering the core scaffold.
Computational Approaches: The use of molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the design process. Docking simulations can predict the binding modes of proposed analogues, helping to prioritize the synthesis of compounds most likely to have improved affinity. nih.govnih.gov
By systematically applying these strategies, new analogues of this compound can be designed with the aim of achieving enhanced potency, selectivity, and drug-like properties.
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound analogues, this could involve the substitution of the pyrazole ring with other five-membered heterocycles such as isoxazole, thiazole, or triazole. Such modifications can alter the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. For instance, replacing the pyrazole core might lead to enhanced metabolic stability or improved oral bioavailability.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) offers a powerful alternative to traditional high-throughput screening for the discovery of novel ligands. This approach would begin with the screening of a library of low-molecular-weight fragments to identify those that bind to the target of interest. For this compound, this could involve identifying fragments that bind to a specific pocket of a target protein. These initial hits can then be grown, linked, or merged to generate more potent and selective lead compounds. The pyrazole, acetamide, and isopropyl moieties of the parent compound could each serve as starting points for fragment-based exploration.
Computational Chemistry and Molecular Modeling in SAR Studies
Computational tools are indispensable in modern drug discovery for elucidating the SAR of compounds like this compound. These methods provide insights into the molecular interactions that govern biological activity, guiding the design of more effective analogues.
Molecular Docking Simulations for Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site. This information is vital for understanding the molecular basis of their activity and for designing modifications that enhance binding affinity. For example, docking simulations might suggest that introducing a specific substituent on the pyrazole ring could lead to a more favorable interaction with a key amino acid residue.
Table 1: Hypothetical Molecular Docking Results for this compound Analogues
| Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent Compound | - | -7.5 | Tyr234, Phe356 |
| Analogue A | 4-chloro substitution on pyrazole | -8.2 | Tyr234, Phe356, Arg120 |
| Analogue B | Isopropyl group replaced with cyclopropyl | -7.8 | Tyr234, Val350 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis)
Quantum chemical calculations provide detailed information about the electronic properties of a molecule. For this compound, these calculations can determine descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Understanding these electronic properties can help in predicting the metabolic fate of the compound and in designing analogues with improved electronic characteristics for target interaction. For instance, calculations on the alkylation of pyrazole with chloroacetamide have shown that the transition state for N2 alkylation can be stabilized by hydrogen bonding, influencing the regioselectivity of the synthesis. wuxiapptec.com
Pharmacophore Modeling for Activity Hypothesis Generation
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogues could be generated based on a set of active compounds. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for activity. Such a model serves as a valuable template for designing new molecules with a higher probability of being active and can be used to screen virtual libraries for novel scaffolds.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov For a complex of an this compound analogue and its target, an MD simulation can assess the stability of the binding mode predicted by docking. nih.gov It can reveal important conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are crucial for maintaining the stability of the complex. researchgate.net This information is critical for refining the design of analogues to achieve optimal and sustained target engagement. mdpi.com
Mechanistic Investigations and In Vitro Biological Activities of this compound in Research
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data corresponding to the biological activities of the compound This compound for the outlined sections and subsections.
The provided outline requests detailed, data-rich content on the following mechanisms and in vitro activities for this specific molecule:
Mechanistic Investigations and in Vitro Biological Activities of N Propan 2 Yl 2 Pyrazol 1 Ylacetamide in Research
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
Antioxidant Mechanisms(DPPH scavenging)
While the pyrazole-acetamide scaffold is present in various biologically active molecules studied for these targets, the research is specific to more complex derivatives. researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netmdpi.comnih.gov The simple N-propan-2-yl-2-pyrazol-1-ylacetamide structure does not appear in the literature in connection with these detailed mechanistic studies. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline and focuses solely on the requested compound.
To fulfill the request, specific experimental data on this compound's performance in enzyme assays, cell signaling studies, apoptosis and cell cycle analyses, receptor binding assays, tubulin polymerization experiments, and antioxidant tests would be required. As this information is not available in published research, the generation of the requested article with the specified content and data tables cannot be completed.
Spectrum of In Vitro Biological Activities
While no studies were identified for this compound, research into analogous pyrazole-acetamide structures has revealed a range of biological effects.
Antiproliferative Research in Cancer Cell Lines
There is no available research on the antiproliferative effects of this compound. However, the pyrazole (B372694) scaffold is a common feature in molecules designed for anticancer research. nih.govfabad.org.tr For example, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has demonstrated potent cytotoxicity against a variety of human cancer cell lines. nih.govresearchgate.net Studies on other complex derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have shown submicromolar antiproliferative activity in pancreatic cancer cells and were found to modulate autophagy. nih.govumn.edu Another series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives exhibited significant antiproliferative activity against HGC-27 tumor cells. nih.govsci-hub.se
Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)
Specific antimicrobial studies on this compound have not been reported. The pyrazole nucleus is a component of many compounds screened for antimicrobial properties. nih.govnih.govmdpi.comresearchgate.net For instance, certain novel pyrazole analogues have shown significant activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against species like Aspergillus niger. nih.gov Other research has focused on synthesizing pyrazolyl-thiazolidinediones and pyrazole-sulfonamide derivatives, which have demonstrated activity against various bacterial and fungal strains. nih.govmdpi.com
Anti-inflammatory Research
The anti-inflammatory potential of this compound has not been documented. Pyrazole derivatives, however, are well-established in anti-inflammatory research, with the commercial drug Celecoxib featuring a pyrazole core. mdpi.comnih.gov Various synthesized pyrazole analogues have been evaluated for anti-inflammatory effects, often showing positive results in preclinical models. nih.govnih.gov Research into N-(benzene sulfonyl)acetamide derivatives has also identified compounds with potent, multi-target anti-inflammatory activity. iasp-pain.org
Studies on Neurobiological Targets (e.g., SLACK potassium channels)
There is no information linking this compound to SLACK (KCNT1) potassium channels or other neurobiological targets. The SLACK channel is a target for certain epileptic disorders, and research has focused on identifying small molecule inhibitors. mdpi.comresearchgate.net One such effort identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as potent inhibitors. mdpi.comresearchgate.net Conversely, activators of the SLACK channel have been investigated for treating conditions like chronic itch. nih.gov
Angiogenesis Inhibition Studies
No studies on the effect of this compound on angiogenesis have been published. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, making it a key target in cancer therapy. frontiersin.orgnih.gov The pyrazole scaffold has been incorporated into molecules designed as angiogenesis inhibitors. frontiersin.org Notably, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govsci-hub.se These compounds were shown to inhibit tube formation in human umbilical vein endothelial cells (HUVECs). nih.govsci-hub.se
Advanced In Vitro Biological Assay Methodologies
To evaluate the biological activities mentioned above for any novel compound, a variety of in vitro assays are employed.
Antiproliferative Activity: The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to screen compounds against various cancer cell lines. ijcce.ac.ir
Antimicrobial Activity: The antimicrobial potential of a compound is typically assessed using methods like the disk diffusion test and by determining the Minimum Inhibitory Concentration (MIC). researchgate.netrsc.org The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov
Anti-inflammatory Activity: In vitro assays for anti-inflammatory activity often involve measuring the inhibition of enzymes like Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX), or by assessing the reduction of pro-inflammatory cytokine production in cell cultures. iasp-pain.org
Ion Channel Modulation: The activity of compounds on neurobiological targets like SLACK potassium channels is investigated using electrophysiological techniques. Automated patch-clamp (APC) assays provide a high-throughput method for measuring a compound's effect on ion channel currents in whole cells. mdpi.comresearchgate.net
Angiogenesis Inhibition: Common in vitro assays for angiogenesis include the tube formation assay, where endothelial cells (like HUVECs) are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed. nih.gov Inhibition of this process suggests anti-angiogenic potential. Kinase inhibition assays are also used to measure the direct inhibitory effect of a compound on specific targets like VEGFR-2. nih.govsci-hub.se
High-Throughput Screening (HTS) Techniques for Lead Identification
High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of pyrazole derivatives, HTS has been instrumental in identifying novel antimicrobial and anticancer agents.
A semi-automated HTS platform was utilized to screen over 125,000 molecules to identify potent antimicrobial agents. nih.gov This screening led to the discovery of several compounds with a pyrazole-thiazole hybrid structure that demonstrated significant activity against E. coli. nih.gov Similarly, HTS of small molecule libraries has identified unique thieno[2,3-c]pyrazole derivatives with potent and selective cytotoxic effects on various cancer cell lines. mdpi.com
Table 1: Examples of Pyrazole Derivatives Identified Through High-Throughput Screening
| Compound Class | Screening Target | Identified Activity | Reference |
| Pyrazole-Thiazole Hybrids | Antimicrobial | Potent activity against ΔTolC E. coli | nih.gov |
| Thieno[2,3-c]pyrazole Derivatives | Anticancer | Potent and selective cytotoxicity | mdpi.com |
Quantitative Cell-Based Assays for Potency Determination
Once potential lead compounds are identified through HTS, quantitative cell-based assays are employed to determine their potency. These assays are essential for establishing the concentration at which a compound elicits a specific biological response, often expressed as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).
For antimicrobial pyrazole derivatives, the MIC is a key parameter. A variety of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.78 μg/mL for methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov In the realm of oncology, the cytotoxicity of pyrazole derivatives against various cancer cell lines is determined using assays like the MTT assay. For instance, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs exhibited potent cytotoxicity against MDA-MB231 and HepG2 cancer cell lines, with IC₅₀ values ranging from 3.64 to 16.13 µM. nih.gov
Table 2: Potency of Various Pyrazole Derivatives in Cell-Based Assays
| Compound Type | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| N-(trifluoromethyl)phenyl pyrazole derivatives | MRSA | as low as 0.78 μg/ml | nih.gov |
| Pyrazole-derived hydrazones | A. baumannii | as low as 4 μg/ml | nih.gov |
| 1-aryl-1H-pyrazole-fused curcumin analogs | MDA-MB231 and HepG2 | 3.64 to 16.13 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogs | HeLa, MCF7, A549, HCT116, B16F10 | Average IC₅₀ = 24.8 nM and 28 nM | nih.gov |
Biochemical Assays for Target Engagement and Mechanism Elucidation
To understand how a compound exerts its biological effect, biochemical assays are conducted to identify its molecular target and elucidate its mechanism of action. For many antimicrobial pyrazole derivatives, DNA gyrase is a key target. bohrium.com Molecular docking studies have been used to predict the binding of pyrazole derivatives to the active site of DNA gyrase, suggesting that their bactericidal properties could be due to the inhibition of this essential enzyme. nih.gov
In the context of anticancer research, pyrazole derivatives have been shown to target various proteins involved in cell proliferation and survival. For example, some pyrazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Molecular docking studies have confirmed that certain pyrazole derivatives can effectively bind to the CDK2 protein. nih.gov Other pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. nih.gov
Table 3: Investigated Molecular Targets of Pyrazole Derivatives
| Compound Class | Investigated Target | Method of Elucidation | Reference |
| Indole-attached imines of pyrazole | DNA gyrase | Molecular docking | nih.gov |
| Pyrazole-based hybrid heteroaromatics | CDK2 protein | Molecular docking | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogs | Tubulin | Inhibition of tubulin polymerization assay | nih.gov |
| Pyrazolo[4,3-c]pyridine derivatives | EGFR and VEGFR-2 | In vitro inhibitory activity assays | nih.gov |
Resistance Studies in Antimicrobial Contexts
The emergence of antimicrobial resistance is a major global health concern. tandfonline.com Research into new antimicrobial agents, such as pyrazole derivatives, must also consider the potential for resistance development. While specific resistance studies on this compound are not available, the broader class of pyrazole-containing antibiotics is being investigated for its potential to overcome existing resistance mechanisms. tandfonline.com For example, some pyrazole derivatives have shown activity against drug-resistant strains of E. coli and MRSA. nih.gov The development of pyrazole-based compounds that target novel bacterial pathways is a key strategy to combat resistance. bohrium.com
Applications As Chemical Probes and Research Tools
Development of N-propan-2-yl-2-pyrazol-1-ylacetamide as a Tool Compound in Biological Research
There is no documented evidence in peer-reviewed literature to suggest that this compound has been specifically developed or optimized as a tool compound for biological research. Tool compounds are crucial for validating biological targets and understanding physiological processes; however, the development of such tools requires extensive characterization of their biological activity, selectivity, and mechanism of action. acs.org For this compound, such studies have not been reported. The pyrazole (B372694) scaffold itself is a component of many compounds designed as inhibitors for various protein targets, but this does not directly translate to the specific utility of this particular unsubstituted derivative as a research probe. nih.govresearchgate.netmdpi.com
Application in Ligand Discovery Pipelines
There are no available records of this compound being used in ligand discovery pipelines. Ligand discovery efforts, such as high-throughput screening or fragment-based screening, aim to identify molecules that bind to a target of interest. While compounds with a pyrazolyl-acetamide core structure have been synthesized and evaluated in various medicinal chemistry programs, this compound itself is not documented as a hit, lead, or fragment in any publicly accessible screening library or discovery campaign. nih.govresearchgate.net
Use in Chemoproteomics and Affinity-Based Probes
No studies have been published that describe the application of this compound in chemoproteomics or its derivatization into an affinity-based probe. Chemoproteomics and affinity-based protein profiling are powerful techniques for identifying the cellular targets of small molecules. youtube.comnih.govchemrxiv.org These methods typically require the chemical modification of a compound to incorporate a reactive group (for covalent labeling) or a reporter tag (for affinity purification), such as a biotin (B1667282) or a clickable alkyne/azide moiety. nih.gov There is no indication that this compound has been functionalized in such a manner or used in any chemoproteomic experiments to profile its potential protein interactions.
Future Research Directions and Emerging Paradigms for N Propan 2 Yl 2 Pyrazol 1 Ylacetamide
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole (B372694) nucleus is a versatile pharmacophore, with derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. globalresearchonline.netorientjchem.org Future research on N-propan-2-yl-2-pyrazol-1-ylacetamide will likely focus on identifying novel biological targets beyond the well-trodden paths.
Recent studies on pyrazole derivatives have revealed their potential to modulate a variety of biological targets. For instance, certain pyrazole-containing compounds have been identified as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. researchgate.netnih.gov Specifically, decaprenylphosphoryl-β-d-ribose oxidase (DprE1) has been identified as a promising target for pyrazole-acetamide derivatives in the context of tuberculosis treatment. nih.gov
Furthermore, the therapeutic reach of pyrazole derivatives is expanding into neurodegenerative disorders, with some compounds showing potential as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathology of these diseases. acs.org The exploration of this compound and its analogs against a panel of kinases, proteases, and epigenetic targets could unveil previously unknown therapeutic applications.
Table 1: Potential Therapeutic Areas and Biological Targets for Pyrazole-Acetamide Derivatives
| Therapeutic Area | Potential Biological Target | Reference Compound Class |
| Infectious Diseases | Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamides |
| Neurodegenerative Disorders | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Pyrazoline Derivatives |
| Cancer | Cyclin-dependent kinases (CDKs), Tyrosine kinases | Indole-pyrazole hybrids, Benzoxazine-pyrazole hybrids |
| Inflammation | Cyclooxygenase-2 (COX-2) | Substituted Pyrazole Derivatives |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Pyrazole-Acetamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of pyrazole-acetamides will be no exception. premierscience.comijirt.org These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the identification of promising drug candidates. nih.govmdpi.com
For this compound, AI and ML algorithms can be employed to:
Predict Novel Targets: By analyzing the structural features of the compound and comparing them against extensive biological databases, AI can generate hypotheses about potential protein targets.
Optimize Lead Compounds: Machine learning models can predict how structural modifications to the this compound scaffold will affect its activity and selectivity, guiding the synthesis of more potent and specific analogs. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrazole-acetamide derivatives with desired pharmacological profiles. nih.gov
Development of Advanced In Vitro Disease Models for Compound Evaluation
The limitations of traditional 2D cell cultures in predicting human responses to drugs have spurred the development of more physiologically relevant in vitro models. Future evaluation of this compound and its derivatives will likely utilize advanced models such as 3D organoids and microphysiological systems (organs-on-a-chip). These models more accurately mimic the complex microenvironment of human tissues, providing more reliable data on compound efficacy and toxicity before progressing to in vivo studies.
The application of these advanced models will be crucial in assessing the therapeutic potential of pyrazole-acetamides in complex diseases like cancer and neurodegenerative disorders, where cell-cell and cell-matrix interactions play a pivotal role.
Sustainability and Green Chemistry Principles in the Synthesis of Pyrazole-Acetamides
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.gov Future research on the synthesis of this compound and related compounds will focus on developing more sustainable and environmentally benign synthetic routes. benthamdirect.com
Key areas of focus will include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other eco-friendly alternatives. thieme-connect.com
Energy-Efficient Methodologies: Employing microwave and ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net
Catalytic Methods: Utilizing recyclable catalysts to improve efficiency and reduce waste. researchgate.net
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole Synthesis |
| Safer Solvents | Use of water and ethanol-water mixtures. thieme-connect.comnih.gov |
| Energy Efficiency | Microwave and ultrasonic irradiation. nih.govresearchgate.net |
| Atom Economy | Multicomponent reactions. nih.gov |
| Catalysis | Use of recyclable and biodegradable catalysts. researchgate.net |
Interdisciplinary and Collaborative Research Opportunities in Chemical Biology, Organic Synthesis, and Computational Science
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future advancement of this compound research will depend on synergistic collaborations between experts in various fields.
Chemical biologists will be instrumental in elucidating the mechanism of action of these compounds and identifying their biological targets.
Organic chemists will continue to innovate in the synthesis of novel pyrazole-acetamide derivatives with improved properties. mdpi.com
Computational scientists will leverage AI and ML to guide the design and optimization of these compounds. mdpi.com
Such collaborations will foster a holistic understanding of the therapeutic potential of pyrazole-acetamides and accelerate their translation from the laboratory to the clinic.
Exploration of Photophysical Properties and Applications of Pyrazole-Acetamides in Imaging or Sensing
Beyond their therapeutic potential, pyrazole derivatives have shown promise in the development of fluorescent probes for biological imaging and sensing applications. benthamdirect.commdpi.com The pyrazole scaffold can be chemically modified to create compounds with unique photophysical properties, such as high quantum yields and sensitivity to specific ions or biomolecules. nih.govresearchgate.net
Future research could explore the potential of this compound and its analogs as fluorescent probes for:
Bioimaging: Visualizing specific cellular structures or processes.
Sensing: Detecting the presence and concentration of metal ions, anions, or biologically relevant molecules. nih.gov
This line of inquiry could open up new avenues for the application of pyrazole-acetamides in diagnostics and biomedical research.
Q & A
Q. What are the optimal synthetic routes for N-propan-2-yl-2-pyrazol-1-ylacetamide, and how can reaction conditions be standardized?
Methodological Answer:
- The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A typical procedure involves reacting a propargyl ether derivative with an azidoacetamide precursor in a 3:1 t-BuOH:H2O mixture with Cu(OAc)2 (10 mol%) at RT for 6–8 hours .
- Key parameters to optimize include solvent polarity, catalyst loading, and reaction time. For example, using aqueous t-BuOH improves regioselectivity and yield compared to purely organic solvents .
Q. How do structural variations in pyrazole or acetamide substituents affect spectroscopic characterization?
Methodological Answer:
- IR Spectroscopy : The C=O stretch (1670–1682 cm<sup>−1</sup>) and NH stretch (3262–3302 cm<sup>−1</sup>) are critical for confirming acetamide and pyrazole moieties. Nitro groups (–NO2) show asymmetric stretches near 1504–1535 cm<sup>−1</sup> .
- NMR : The pyrazole proton typically appears as a singlet at δ 8.36–8.40 ppm (1H), while the acetamide –CH2– group resonates at δ 5.38–5.48 ppm . Substituents on the phenyl ring (e.g., –NO2) cause predictable deshielding in <sup>13</sup>C NMR (e.g., carbonyl carbons at δ 165–170 ppm) .
Q. What strategies ensure compound stability during storage and handling?
Methodological Answer:
- Store under inert atmosphere (N2 or Ar) at –20°C to prevent hydrolysis of the acetamide group. Avoid prolonged exposure to light, as pyrazole derivatives may undergo photodegradation .
- Purity checks via TLC (hexane:EtOAc 8:2) and recrystallization (ethanol) are recommended to remove copper catalyst residues .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Use DMSO as a primary solvent for stock solutions (tested up to 50 mM). For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrins. Solubility can be predicted via Hansen solubility parameters using computational tools .
Advanced Research Questions
Q. What computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .
- Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects in DFT vs. DMSO-d6 in practice) .
Q. How can regioselectivity in pyrazole functionalization be controlled for derivative synthesis?
Methodological Answer:
Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
- Combine 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the pyrazole C-3 and acetamide –CH2– confirm connectivity .
- High-resolution mass spectrometry (HRMS) with <1 ppm error validates molecular formulas when isotopic patterns overlap (e.g., Cl vs. CH2CH3 substituents) .
Q. Which in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™) due to pyrazole’s affinity for ATP pockets .
- Assess cytotoxicity via MTT assays on HEK-293 or HeLa cells, noting IC50 values at 24–48 hours. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across analogs?
Methodological Answer:
Q. Why do computational predictions sometimes conflict with experimental solubility or stability data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
